molecular formula C19H25NO3S B12193484 N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide

N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B12193484
M. Wt: 347.5 g/mol
InChI Key: YKIAFDJSEKGPGM-UHFFFAOYSA-N
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Description

N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide is a chemical compound for research applications. This sulfonamide features a benzyl group and a butoxy chain on a dimethyl-substituted benzene ring, which can influence its properties. Sulfonamides are an important compound class known for their role in medicinal chemistry and organic synthesis. Researchers have explored similar compounds for their potential to interact with biological targets. The mechanism of action for many sulfonamides involves the inhibition of enzymes. Some sulfonamide-based compounds are known to mimic para-aminobenzoic acid (PABA), which can disrupt folate synthesis in certain systems. This makes them valuable tools for investigating new therapeutic approaches. Beyond biological applications, this compound serves as a versatile building block and reagent in various synthetic pathways, enabling the construction of more complex molecules for material science and chemical research. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any veterinary use. Researchers should conduct all necessary safety assessments and handling procedures prior to use.

Properties

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C19H25NO3S/c1-4-5-11-23-18-12-15(2)16(3)13-19(18)24(21,22)20-14-17-9-7-6-8-10-17/h6-10,12-13,20H,4-5,11,14H2,1-3H3

InChI Key

YKIAFDJSEKGPGM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide typically involves the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the butoxy group: The butoxy group can be introduced via an etherification reaction using butanol and a suitable catalyst.

    Benzylation: The benzyl group can be added through a nucleophilic substitution reaction using benzyl chloride and a base.

    Methylation: The methyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Sulfonic acid derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide and related sulfonamide derivatives have shown promising biological activities, especially in the context of antiviral and anticancer research.

Antiviral Activity

Recent studies have indicated that compounds containing a benzenesulfonamide moiety exhibit moderate to excellent antiviral activities against viruses such as HIV. For instance, a series of derivatives were evaluated for their effectiveness against HIV-1, with some compounds demonstrating sub-micromolar levels of antiviral potency. The most active derivative in one study exhibited an EC50 value of 0.21 μM, indicating strong potential as a lead compound for further structural optimization .

Anticancer Potential

Sulfonamides are also being explored for their anticancer properties. Research has identified several sulfonamide derivatives that act as selective inhibitors of protein kinases involved in cancer progression. For example, compounds targeting Nek2, a kinase implicated in mitosis and cancer cell proliferation, have shown promising selectivity and potency .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the benzene ring. The structure-activity relationship (SAR) studies have highlighted how different substitutions can significantly affect the biological activity of these compounds.

Synthetic Pathway

The synthesis often begins with commercially available precursors that undergo acylation reactions to form the desired sulfonamide structure. Key steps may include:

  • Protection and deprotection of functional groups.
  • Acylation with benzenesulfonyl chlorides.
  • Nucleophilic substitution reactions to introduce the benzyl group .

HIV Treatment

Given the compound's antiviral properties, there is significant interest in using this compound as a potential treatment for HIV. The ability to inhibit viral replication while maintaining low toxicity to host cells makes it a candidate for further development in antiviral therapy.

Cancer Therapy

The inhibition of kinases like Nek2 suggests that this compound could be repurposed or modified for use in cancer therapies. By selectively targeting cancer cell proliferation pathways, sulfonamide derivatives could provide a novel approach to cancer treatment.

Case Studies and Research Findings

Several case studies have been documented regarding the efficacy of sulfonamide derivatives:

Compound Target IC50 (μM) Selectivity
N-benzyl derivativeHIV-10.21High
Sulfonamide ANek20.62>10-fold over CDK2
Sulfonamide BRaf Kinase0.36Moderate

These findings illustrate the potential of this compound and its analogs in therapeutic contexts.

Mechanism of Action

The mechanism of action of N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide would depend on its specific application. In a biological context, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

While direct studies on N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide are scarce, comparisons can be drawn to structurally related sulfonamides documented in solubility and pharmacological research. Below is an analysis of key analogs:

Table 1: Structural and Solubility Comparison of Selected Sulfonamides

Compound Name Substituents Solubility (mg/mL, H₂O) Key Applications
4-Amino-N-(4,5-dimethyl-2-oxazolyl)benzenesulfonamide Oxazole ring, methyl groups 0.12 (25°C) Antibacterial agents
4-Amino-N-2-benzothiazolylbenzenesulfonamide Benzothiazole ring 0.08 (25°C) Carbonic anhydrase inhibition
This compound Benzyl, butoxy, methyl groups No reported data Theoretical enzyme modulation

Key Observations:

Solubility Trends :

  • Substitution with heterocyclic rings (e.g., oxazole, benzothiazole) in sulfonamides significantly reduces aqueous solubility due to increased hydrophobicity . The butoxy and benzyl groups in the target compound likely exacerbate this trend, though experimental confirmation is lacking.
  • Methyl groups (as in 4,5-dimethyl substitution) may marginally enhance solubility in polar solvents compared to bulkier substituents.

Pharmacological Activity: Sulfonamides with heterocyclic substituents (e.g., oxazole, benzothiazole) exhibit strong binding to carbonic anhydrase isoforms, a trait exploited in glaucoma and diuretic therapies . Antibacterial activity in oxazole-substituted analogs correlates with sulfonamide moiety interactions with bacterial dihydropteroate synthase. The bulky substituents in this compound may compromise this mechanism.

Synthetic Complexity :

  • Introducing multiple substituents (e.g., benzyl, butoxy) increases synthetic difficulty compared to simpler sulfonamides. This may explain the scarcity of published synthetic protocols or yield data for the target compound.

Notes on Evidence Limitations

The provided evidence primarily covers 4-aminobenzenesulfonamides with heterocyclic substituents, which differ structurally and functionally from this compound. Key gaps include:

  • Absence of solubility or thermodynamic data for the target compound.
  • No direct pharmacological or synthetic studies referenced in accessible literature.
  • Reliance on structural analogies introduces speculative elements to the comparison.

Biological Activity

N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C19H25NO3SC_{19}H_{25}NO_3S. The structure includes a sulfonamide group, which is known for its ability to interact with various biological targets such as enzymes and receptors. The presence of the benzyl and butoxy groups may enhance the compound's binding affinity and specificity.

The biological activity of this compound is primarily attributed to the sulfonamide moiety. This group can inhibit the activity of specific enzymes by mimicking substrates or binding to active sites. The compound's mechanism can be summarized as follows:

  • Enzyme Inhibition : The sulfonamide group interacts with enzymes, potentially leading to inhibition of metabolic pathways.
  • Receptor Interaction : The compound may bind to specific receptors, altering signaling pathways and biological responses.
  • Chemical Reactivity : The substituents on the benzene ring influence the compound's reactivity, affecting its interactions with biological targets.

Antimicrobial Properties

Research indicates that sulfonamides exhibit antimicrobial activity by inhibiting bacterial folic acid synthesis. This compound has shown promise in preliminary studies for its potential to combat bacterial infections.

Anticancer Potential

Sulfonamides are also being explored for their anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study examined the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity Investigation :
    • In vitro assays were conducted on various cancer cell lines (e.g., breast cancer and leukemia). The findings revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis markers.
  • Mechanistic Studies :
    • Research focused on elucidating the mechanism of action through enzyme assays. The compound was found to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria, confirming its role as an antibacterial agent.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant inhibition of bacterial growth,
AnticancerInduced apoptosis in cancer cell lines ,
Enzyme InhibitionInhibition of DHPS enzyme,

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